5-methyl-3-(3-thienyl)-1H-pyrazole
CAS No.: 3196-01-8
Cat. No.: VC4249418
Molecular Formula: C8H8N2S
Molecular Weight: 164.23
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3196-01-8 |
|---|---|
| Molecular Formula | C8H8N2S |
| Molecular Weight | 164.23 |
| IUPAC Name | 5-methyl-3-thiophen-3-yl-1H-pyrazole |
| Standard InChI | InChI=1S/C8H8N2S/c1-6-4-8(10-9-6)7-2-3-11-5-7/h2-5H,1H3,(H,9,10) |
| Standard InChI Key | CCQFACBCHAPXJS-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1)C2=CSC=C2 |
Introduction
Structural and Molecular Characteristics
5-Methyl-3-(3-thienyl)-1H-pyrazole (C₈H₈N₂S) belongs to the pyrazole family, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms. The molecule’s tautomeric 1H-form stabilizes via intramolecular hydrogen bonding, while the thienyl group enhances electron delocalization, influencing reactivity . Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₈H₈N₂S | |
| Molecular Weight | 164.23 g/mol | |
| SMILES | CC1=CC(=NN1)C2=CSC=C2 | |
| Melting Point | 173–175°C |
The crystal structure remains unreported, but analogous pyrazole-thiophene hybrids exhibit planar geometries with π-π stacking interactions .
Synthetic Methodologies
Multicomponent Reaction in Aqueous Media
A scalable one-pot synthesis involves reacting enaminones, hydrazine dihydrochloride, and ammonium acetate in water. For example:
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Procedure: A mixture of 5-methyl-1H-pyrazol-3-amine (10 mmol), thiophene-2-carbaldehyde (10 mmol), and ethyl cyanoacetate (10 mmol) in water, refluxed for 1 hour, yields 66% product .
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Advantages: Eco-friendly (water solvent), short reaction time, and high atom economy.
Alternative Routes
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Cyclocondensation: Hydrazines react with α,β-unsaturated ketones under microwave irradiation, though yields are lower (~50%) .
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Metal-Catalyzed Coupling: Palladium-catalyzed Suzuki-Miyaura cross-coupling modifies thiophene substituents but requires stringent anhydrous conditions .
Physicochemical and Spectroscopic Properties
Thermal Stability
The compound decomposes at 173–175°C, consistent with pyrazole derivatives bearing electron-rich substituents .
Spectroscopic Data
Biological and Industrial Applications
Material Science Applications
Thiophene-pyrazole conjugates serve as ligands in luminescent metal complexes (e.g., Ru(II) polypyridyls) for OLEDs .
Future Directions
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